molecular formula C25H25F3N10O2S B15137847 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

Cat. No.: B15137847
M. Wt: 586.6 g/mol
InChI Key: SXYUBRILLHMIAQ-GFCCVEGCSA-N
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Description

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone is a complex organic compound that features multiple heterocyclic rings and functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic strategies might include:

    Formation of the triazole ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Construction of the benzimidazole ring: This might involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Assembly of the thiazole ring: This could be synthesized via Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

    Linking the piperazine ring: This might involve nucleophilic substitution reactions where piperazine acts as a nucleophile.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve:

    Batch or continuous flow reactors: To handle large volumes of reactants and products.

    Catalysts and solvents: To improve reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.

    Reduction: Reduction reactions could target the oxadiazole or triazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its complex structure and possible biological activity.

    Biochemical Research: Could be used as a probe or tool in studying biological pathways.

Industry

    Agrochemicals: Possible use as a pesticide or herbicide.

    Dyes and Pigments: The compound’s structure might lend itself to applications in the dye industry.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might:

    Interact with enzymes or receptors: Binding to active sites or allosteric sites.

    Modulate biochemical pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Other triazole derivatives: Such as fluconazole or itraconazole.

    Benzimidazole derivatives: Like albendazole or mebendazole.

    Thiazole derivatives: Including thiamine or ritonavir.

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone lies in its combination of multiple heterocyclic rings and functional groups, which might confer unique biological or chemical properties.

Properties

Molecular Formula

C25H25F3N10O2S

Molecular Weight

586.6 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25F3N10O2S/c1-12-10-36(7-8-37(12)19(39)11-38-14(3)29-13(2)34-38)23-20(33-24(41-23)25(26,27)28)22-31-17-6-5-16(9-18(17)32-22)21-30-15(4)40-35-21/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,31,32)/t12-/m1/s1

InChI Key

SXYUBRILLHMIAQ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C

Canonical SMILES

CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C

Origin of Product

United States

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